L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine is classified as a peptide and falls under the category of protein-based therapies. It is recognized for its investigational status in drug development, particularly in the context of peptide-based therapeutics. The compound has a CAS number of 120484-65-3 and is also associated with DrugBank under the accession number DB17176 .
The synthesis of L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine typically employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps involved in SPPS include:
L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine can undergo various chemical reactions:
Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
The products formed from these reactions depend on specific conditions and reagents used; for instance, oxidation may yield hydroxylated peptides while substitutions may lead to modified peptides with altered properties.
The mechanism of action for L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine involves its interaction with biological targets such as enzymes or receptors. These interactions can modulate enzymatic activity or influence signaling pathways within cells. Specific pathways affected depend on context and application but may include roles in cellular signaling and protein interactions .
While detailed physical and chemical properties such as solubility, melting point, or boiling point are not extensively documented, peptides like L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine typically exhibit properties influenced by their amino acid composition. They are generally soluble in water due to their polar side chains and may exhibit stability under physiological conditions .
L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine has several scientific applications:
Peptide therapeutics have evolved from early hormone replacements (e.g., insulin) to sophisticated immunomodulators. The discovery of bioactive peptides like cyclosporine (1983) demonstrated their clinical potential in targeting intracellular pathways with high specificity [5]. L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine (H-Leu-Pro-Pro-Ser-Arg-OH), also designated Lymphocyte Activating Pentapeptide, emerged in the 1990s as an experimental immunomodulator. Its identification (CAS: 120484-65-3) coincided with advances in peptide synthesis and recombinant technology, enabling precise sequencing of oligopeptides with proline-rich motifs [1] [3]. This pentapeptide exemplifies the shift toward rationally designed peptides that exploit natural signaling motifs for therapeutic intervention.
This pentapeptide belongs to the oligopeptide class (5 amino acids) and is characterized by distinct structural features:
Table 1: Structural Features of L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine
Position | Amino Acid | Role | Chemical Properties |
---|---|---|---|
1 | L-Leucine | N-terminus | Hydrophobic, aliphatic |
2 | L-Proline | Structural | Rigid, induces turns |
3 | L-Proline | Structural | Enhances PPII helix stability |
4 | L-Serine | Functional | Polar, phosphorylation site |
5 | L-Arginine | C-terminus | Basic, cationic at physiological pH |
The C-terminal arginine residue is critical for bioactivity. Arginine-rich peptides penetrate cell membranes via cationic interactions and modulate nitric oxide (NO) synthesis and mTOR signaling [7]. Specifically:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7